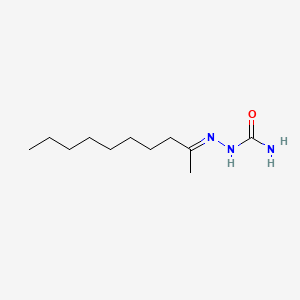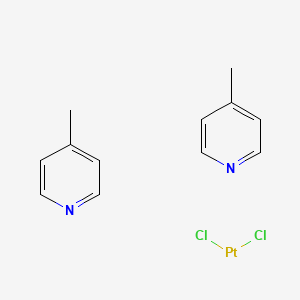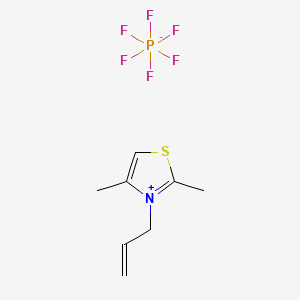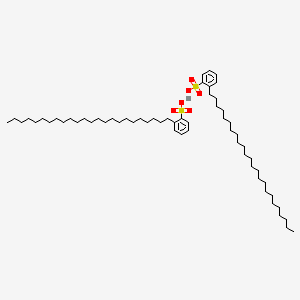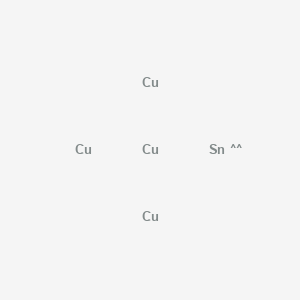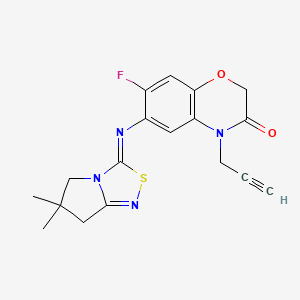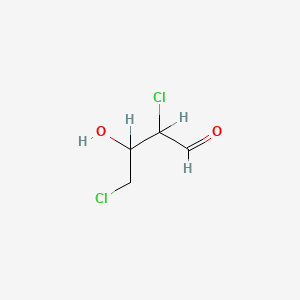
2,4-Dichloro-3-hydroxybutyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-hydroxybutyraldehyde is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of 3-hydroxybutyraldehyde and is known for its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3-hydroxybutyraldehyde can be synthesized through the chlorination of 3-hydroxybutyraldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-3-hydroxybutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-3-hydroxybutyric acid.
Reduction: 2,4-Dichloro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-hydroxybutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism by which 2,4-Dichloro-3-hydroxybutyraldehyde exerts its effects involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with key metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutyraldehyde: The non-chlorinated parent compound.
2,4-Dichlorobenzaldehyde: Another chlorinated aldehyde with different reactivity.
2,4-Dichlorophenoxyacetic acid: A structurally related compound used as a herbicide
Uniqueness
2,4-Dichloro-3-hydroxybutyraldehyde is unique due to the presence of both hydroxyl and dichloro functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
44641-39-6 |
|---|---|
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
156.99 g/mol |
IUPAC-Name |
2,4-dichloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-4(8)3(6)2-7/h2-4,8H,1H2 |
InChI-Schlüssel |
UYQSFAFDOTVORC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C=O)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


